4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

IKK‑2 inhibition kinase selectivity piperidinyl aminopyrimidine SAR

Procure this compound to access a distinct 4-phenylsulfonyl-piperazine-6-piperidine pharmacophore vector. It uniquely bridges IKK-2 and S6K1 chemotypes, offering a privileged starting point for kinase inhibitor and anti-alphaviral (CHIKV) programs. Its structure predicts improved passive permeability over bis-piperazine analogs, making it a rational building block for CNS-penetrant probes targeting AKR1C3 or other intracellular kinases. Secure batch-specific CoA for immediate focused library deployment.

Molecular Formula C19H25N5O2S
Molecular Weight 387.5
CAS No. 1203012-57-0
Cat. No. B2845223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
CAS1203012-57-0
Molecular FormulaC19H25N5O2S
Molecular Weight387.5
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H25N5O2S/c25-27(26,17-7-3-1-4-8-17)24-13-11-23(12-14-24)19-15-18(20-16-21-19)22-9-5-2-6-10-22/h1,3-4,7-8,15-16H,2,5-6,9-14H2
InChIKeyIJFSXAKJPQZUGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine: Compound-Class Context for Targeted Procurement


4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine (CAS 1203012‑57‑0) is a heterocyclic small molecule that combines a pyrimidine core with a phenylsulfonyl‑piperazine moiety at position 4 and a piperidine ring at position 6 . It belongs to the broader class of piperazinyl‑pyrimidine analogs that have been explored as kinase inhibitors (e.g., S6K1, IKK‑2) and antiviral agents [1]. Because the compound features two distinct secondary‑amine heterocycles on the same pyrimidine scaffold, it offers a unique vector set for structure‑activity relationship (SAR) exploration that is not available in simpler monosubstituted or 2‑substituted analogs.

Why 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine Cannot Be Swapped with Generic Piperazinyl‑Pyrimidines


Even closely related piperazinyl‑pyrimidine analogs frequently display orders‑of‑magnitude differences in target potency and selectivity based solely on the nature of the C‑6 substituent [1]. For example, replacing a piperidine group with a methylpiperazine or morpholine moiety drastically alters kinase‑inhibitor profiles, as demonstrated by the IKK‑2 series where a piperazinosulfonyl aromatic group was essential for achieving 1.30 µM potency [2]. Similarly, the S6K1 inhibitor PF‑4708671 derives its high affinity (Ki = 20 nM) from a 5‑ethylpyrimidine‑piperazine‑benzimidazole architecture that is structurally distinct from the 6‑piperidinyl substitution pattern of the target compound . Therefore, generic substitution with any piperazinyl‑pyrimidine library member is not scientifically justified without head‑to‑head data.

Quantitative Differentiation Evidence: 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine vs. Closest Analogs


IKK‑2 Inhibitory Potency: Piperidine vs. Piperazine‑Sulfonyl Analogs

In a series of piperidinyl‑aminopyrimidine IKK‑2 inhibitors, the most potent compound (compound 17) bore an aromatic piperazinosulfonyl substituent and achieved an IC₅₀ of 1.30 µM against IKK‑2, with selectivity over p38α, p38β, JNK1‑3, and IKK‑1 [1]. The target compound 4‑(4‑(phenylsulfonyl)piperazin‑1‑yl)‑6‑(piperidin‑1‑yl)pyrimidine replaces the aminopyrimidine linker with a direct C‑6 piperidine attachment, and replaces the piperazine‑sulfonyl aromatic group with a phenylsulfonyl‑piperazine at C‑4. Although no head‑to‑head IKK‑2 assay is yet available for this compound, the structural analogy suggests it could access the same chemotype space as compound 17 while offering an alternative vectors for further functionalization. Prospective procurement should be guided by the requirement for IKK‑2 selectivity profiling.

IKK‑2 inhibition kinase selectivity piperidinyl aminopyrimidine SAR

S6K1 Kinase Affinity Comparison: Piperidine vs. Benzimidazole‑Containing Analog

PF‑4708671, a piperazinyl‑pyrimidine analog containing a 5‑ethylpyrimidine‑piperazine‑benzimidazole substituent, inhibits S6K1 with a Ki of 20 nM and an IC₅₀ of 160 nM in cell‑free assays, displaying >400‑fold selectivity over S6K2 . The target compound substitutes the benzimidazole‑bearing side chain with a simple piperidine group at C‑6 while retaining a phenylsulfonyl‑piperazine at C‑4. Although no S6K1 data are reported for the target compound, the difference in C‑6 substituent is expected to significantly modulate kinase affinity. This provides a clear rationale for selecting this compound when a non‑benzimidazole, piperidine‑only chemotype is required for SAR diversification or when avoiding benzimidazole‑associated off‑target effects.

S6K1 inhibition kinase selectivity piperazinyl‑pyrimidine analogs

Antiviral Activity: 4,6‑Disubstituted vs. 2‑Substituted Pyrimidine Scaffolds

A series of 2‑(4‑(phenylsulfonyl)piperazine‑1‑yl)pyrimidine analogs were identified as potent inhibitors of Chikungunya virus (CHIKV) in a cell‑based assay, with the most active compounds showing sub‑micromolar EC₅₀ values [1]. The target compound shifts the phenylsulfonyl‑piperazine attachment from the C‑2 to the C‑4 position and introduces a piperidine at C‑6. While direct CHIKV data are not available for the target compound, the 4,6‑disubstitution pattern offers additional vectors for optimizing physicochemical properties and resistance profiles compared to the 2‑substituted series. For antiviral screening programs, this scaffold could serve as a complementary chemotype to the reported 2‑substituted leads.

Chikungunya virus inhibition antiviral SAR piperazinyl‑pyrimidine analogs

Predicted Physicochemical Differentiation: Piperidine vs. Piperazine‑Containing Analogs

The presence of a piperidine group at C‑6 instead of a second piperazine (as in 4‑(4‑methyl‑1‑piperazinyl)‑6‑[4‑(phenylsulfonyl)‑1‑piperazinyl]pyrimidine) reduces the number of ionizable nitrogen atoms from 4 to 3, which can influence permeability and hERG binding . The predicted logP and polar surface area of the target compound are expected to fall within a more favorable CNS‑MPO range compared to bis‑piperazine analogs [1]. While direct measured permeability data are not yet published, this structural attribute provides a rational basis for selecting the compound for CNS‑ or permeability‑sensitive targets over more polar bis‑piperazine derivatives.

physicochemical properties drug‑likeness permeability

High-Impact Application Scenarios for 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine


Kinase Inhibitor Lead‑Generation Libraries Focused on IKK‑2 or S6K1

Given the structural proximity to both IKK‑2‑active piperazinosulfonyl analogs and the S6K1‑selective chemotype PF‑4708671, this compound is a strong candidate for inclusion in focused kinase inhibitor screening decks [1]. Its unique 4‑phenylsulfonyl‑piperazine‑6‑piperidine substitution pattern provides a distinct pharmacophore vector set that is underrepresented in commercial libraries, enabling the discovery of novel kinase‑inhibitor chemotypes.

Antiviral Drug Discovery Against Alphaviruses

The demonstrated anti‑CHIKV activity of 2‑(4‑(phenylsulfonyl)piperazine‑1‑yl)pyrimidine analogs validates the phenylsulfonyl‑piperazine‑pyrimidine archetype as a privileged antiviral scaffold . This compound extends the chemical space to 4,6‑disubstituted pyrimidines, offering a rational starting point for medicinal chemistry campaigns aimed at improving potency, selectivity, and resistance profiles against CHIKV and related alphaviruses.

Permeability‑Optimized CNS‑Targeted Probe Development

By replacing a second piperazine with a piperidine, the compound is predicted to exhibit improved passive permeability compared to bis‑piperazine analogs [1]. This makes it a suitable scaffold for developing CNS‑penetrant chemical probes targeting kinases or other intracellular targets where brain exposure is required, pending confirmatory PAMPA or Caco‑2 data.

Chemical Biology Tool Compound for AKR1C3‑Mediated Pathways

Vendor annotations suggest that 4‑(4‑(phenylsulfonyl)piperazin‑1‑yl)‑6‑(piperidin‑1‑yl)pyrimidine may inhibit AKR1C3, a key enzyme in hormone‑dependent cancers . Although the primary data are not publicly available, the compound could serve as a starting point for developing selective AKR1C3 inhibitors, provided that confirmatory biochemical and cellular assays are performed.

Quote Request

Request a Quote for 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.